![molecular formula C24H19ClN2O4S B2818923 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide CAS No. 866591-25-5](/img/structure/B2818923.png)

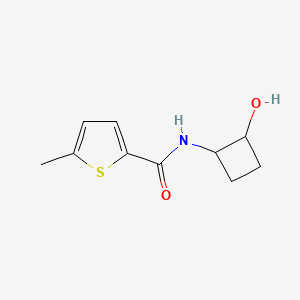

2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

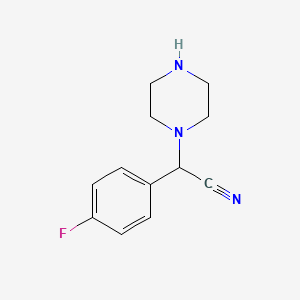

The compound “2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide” belongs to the class of organic compounds known as quinolines and derivatives. Quinolines and derivatives are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .

Molecular Structure Analysis

The compound contains a quinoline moiety, a benzenesulfonyl group, and a chloro-methylphenyl group. The presence of these groups could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the benzenesulfonyl group could undergo reactions typical of sulfones, while the quinoline moiety could participate in reactions typical of aromatic heterocycles .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For instance, the presence of the aromatic rings could contribute to the compound’s stability and solubility .Applications De Recherche Scientifique

Synthesis and Pharmacological Potential

Design and Synthesis for Analgesic and Anti-inflammatory Activities : Novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides were synthesized, with variations showing potent analgesic and anti-inflammatory activities. These compounds, derived from anthranilic acid through a multistep process, demonstrate lower ulcerogenic potential compared to aspirin, highlighting their therapeutic potential with reduced side effects (Alagarsamy et al., 2015).

Antibacterial and Antifungal Agents : A series of compounds, N-[3-chloro-2-oxo-4-(substituted)phenylazetidin-1-yl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide, were synthesized and evaluated for their in vitro antibacterial against various strains such as E. coli, S. aureus, and antifungal activity. Compound 5g, in particular, was found to be active against all tested bacterial and fungal strains, suggesting its potential as a broad-spectrum antimicrobial agent (Kumar et al., 2013).

Antitumor Activity : Novel 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and shown to possess broad-spectrum antitumor activity, with specific compounds nearly 1.5–3.0 times more potent than the positive control 5-FU. These compounds exhibited selective activities against CNS, renal, and breast cancer cell lines, emphasizing their potential in cancer treatment (Al-Suwaidan et al., 2016).

Molecular Docking and Structural Studies

Radiomodulatory Effect : A study on new quinazolinone derivatives bearing benzenesulfonamide moiety revealed a compound that showed potent NQO1 inducer activity in vitro and demonstrated radiomodulatory properties in animal models. This compound ameliorated the damaging effects of gamma radiation, indicating its potential as an antioxidant and radioprotective agent (Soliman et al., 2020).

Molecular Docking Study on Antitumor Compounds : A series of synthesized 3-benzyl-substituted-4(3H)-quinazolinones underwent molecular docking studies, revealing that certain compounds exhibited similar binding modes to known antitumor agents. This structural insight supports the potential of these compounds in targeting specific cancer cell lines and molecular pathways involved in tumor growth (Al-Suwaidan et al., 2016).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN2O4S/c1-16-11-12-17(13-20(16)25)26-23(28)15-27-14-22(24(29)19-9-5-6-10-21(19)27)32(30,31)18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKFIMJIFFYEEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2818840.png)

![2-Methyl-3-[(3-methylbut-2-en-1-yl)oxy]pyrazine](/img/structure/B2818841.png)

![methyl 2-[4-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2818844.png)

![4-((1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2818846.png)

![N-(5-{[4-(propan-2-yl)phenyl]methyl}-1,3-thiazol-2-yl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide](/img/structure/B2818850.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine](/img/structure/B2818860.png)